molecular formula C23H24N2O B10891300 N-cycloheptyl-2-phenylquinoline-4-carboxamide

N-cycloheptyl-2-phenylquinoline-4-carboxamide

Cat. No.: B10891300
M. Wt: 344.4 g/mol
InChI Key: IERZESXCOUQANU-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-phenylquinoline-4-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core with a phenyl group at the 2-position and a cycloheptyl group attached to the carboxamide at the 4-position.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

N-cycloheptyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H24N2O/c26-23(24-18-12-6-1-2-7-13-18)20-16-22(17-10-4-3-5-11-17)25-21-15-9-8-14-19(20)21/h3-5,8-11,14-16,18H,1-2,6-7,12-13H2,(H,24,26)

InChI Key

IERZESXCOUQANU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the synthesis of 2-phenylquinoline-4-carboxylic acid. This can be achieved through the Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid . The resulting product is then subjected to amidation with cycloheptylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-cycloheptyl-2-phenylquinoline-4-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-phenylquinoline-4-carboxamide is unique due to the presence of the cycloheptyl group, which may contribute to its specific biological activity and properties. The cycloheptyl group can influence the compound’s lipophilicity, membrane permeability, and interaction with biological targets.

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